molecular formula C9H7BrClN B14797989 7-Bromo-4-chloro-2-methyl-1H-indole

7-Bromo-4-chloro-2-methyl-1H-indole

Cat. No.: B14797989
M. Wt: 244.51 g/mol
InChI Key: RSATXTCJBICOPK-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-2-methyl-1H-indole is a halogenated indole derivative featuring a bromine atom at position 7, chlorine at position 4, and a methyl group at position 2. Indole scaffolds are widely studied for their biological relevance, particularly in medicinal chemistry, due to their structural similarity to tryptophan and serotonin .

For instance, describes the synthesis of bromo- and chloro-substituted indoles using aldehydes and amine precursors in DMF with K₂CO₃, yielding compounds with melting points >200°C .

Properties

Molecular Formula

C9H7BrClN

Molecular Weight

244.51 g/mol

IUPAC Name

7-bromo-4-chloro-2-methyl-1H-indole

InChI

InChI=1S/C9H7BrClN/c1-5-4-6-8(11)3-2-7(10)9(6)12-5/h2-4,12H,1H3

InChI Key

RSATXTCJBICOPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2N1)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-2-methyl-1H-indole typically involves the bromination and chlorination of 2-methylindole. One common method includes the reaction of 2-methylindole with bromine and chlorine under controlled conditions to achieve the desired substitutions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-chloro-2-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The bromine and chlorine substitutions can influence its binding affinity and selectivity towards certain receptors or enzymes. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 7-Bromo-4-chloro-2-methyl-1H-indole with structurally related indole derivatives:

Compound Name Substituents (Position) Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm) Reference
7-Bromo-4-chloro-2-methyl-1H-indole 2-Me, 4-Cl, 7-Br Not reported Not available -
4-Bromo-7-chloro-1H-indole 4-Br, 7-Cl Solid (RT) Not reported
6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole 6-Cl, 3-imidazolyl >200 δ 7.23–7.12 (m, aromatic), 4.51 (t, J = 5.8 Hz)
5-Bromo-3-(2-(4-(3-methoxyphenyl)-1H-triazol-1-yl)ethyl)-1H-indole 5-Br, 3-triazolyl Not reported δ 6.80 (m), 4.51 (t), 3.72 (s, OMe)

Key Observations:

  • Substituent Position Effects: Halogen placement significantly impacts electronic properties.
  • Melting Points : Halogenated indoles with bulky substituents (e.g., imidazolyl groups in ) exhibit high melting points (>200°C), likely due to strong intermolecular interactions . The target compound’s melting point is expected to align with this trend.

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